

# Spectroscopic Profile of 4-(Thiophen-2-yl)benzoic acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-(Thiophen-2-yl)benzoic acid

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This technical guide provides an in-depth overview of the spectroscopic data for **4-(Thiophen-2-yl)benzoic acid**, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

## Core Spectroscopic Data

The structural integrity and purity of **4-(Thiophen-2-yl)benzoic acid** can be confirmed through a combination of spectroscopic methods. The data presented herein has been compiled from various sources to provide a comprehensive analytical profile of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

| Chemical Shift ( $\delta$ ) ppm | Multiplicity        | Integration | Assignment  |
|---------------------------------|---------------------|-------------|-------------|
| 8.13                            | d, J = 2.0 Hz       | 1H          | Thiophene-H |
| 7.98                            | dd, J = 8.4, 2.0 Hz | 1H          | Thiophene-H |
| 7.75                            | d, J = 8.4 Hz       | 1H          | Thiophene-H |

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

| Chemical Shift ( $\delta$ ) ppm | Assignment            |
|---------------------------------|-----------------------|
| 164.8                           | C=O (Carboxylic Acid) |
| 136.7                           | Aromatic C            |
| 132.2                           | Aromatic C            |
| 131.4                           | Aromatic C            |
| 131.0                           | Aromatic C            |
| 130.9                           | Aromatic C            |
| 129.3                           | Aromatic C            |

## Infrared (IR) Spectroscopy

While a specific experimental spectrum for **4-(Thiophen-2-yl)benzoic acid** is not readily available, the expected characteristic IR absorptions can be predicted based on its functional groups. The presence of a carboxylic acid, a benzene ring, and a thiophene ring will give rise to distinct vibrational bands.

| Wavenumber (cm <sup>-1</sup> ) | Functional Group         | Vibrational Mode     |
|--------------------------------|--------------------------|----------------------|
| 3300-2500 (broad)              | O-H (Carboxylic Acid)    | Stretching           |
| ~3100                          | C-H (Aromatic/Thiophene) | Stretching           |
| 1700-1680                      | C=O (Carboxylic Acid)    | Stretching           |
| 1600-1450                      | C=C (Aromatic/Thiophene) | Stretching           |
| ~1300                          | C-O (Carboxylic Acid)    | Stretching           |
| ~850-700                       | C-H (Aromatic/Thiophene) | Out-of-plane Bending |
| ~750-650                       | C-S (Thiophene)          | Stretching           |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. The molecular formula for **4-(Thiophen-2-yl)benzoic acid** is C<sub>11</sub>H<sub>8</sub>O<sub>2</sub>S, with a molecular weight of 204.25 g/mol .[\[1\]](#)  
[\[2\]](#)

### Predicted Mass Spectrometry Data

| Adduct                            | m/z       |
|-----------------------------------|-----------|
| [M+H] <sup>+</sup>                | 205.03178 |
| [M+Na] <sup>+</sup>               | 227.01372 |
| [M-H] <sup>-</sup>                | 203.01722 |
| [M+NH <sub>4</sub> ] <sup>+</sup> | 222.05832 |
| [M+K] <sup>+</sup>                | 242.98766 |

## Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of **4-(Thiophen-2-yl)benzoic acid** in a deuterated solvent, such as DMSO- $d_6$  or  $\text{CDCl}_3$ , in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is generally used to simplify the spectrum.

## Infrared (IR) Spectroscopy

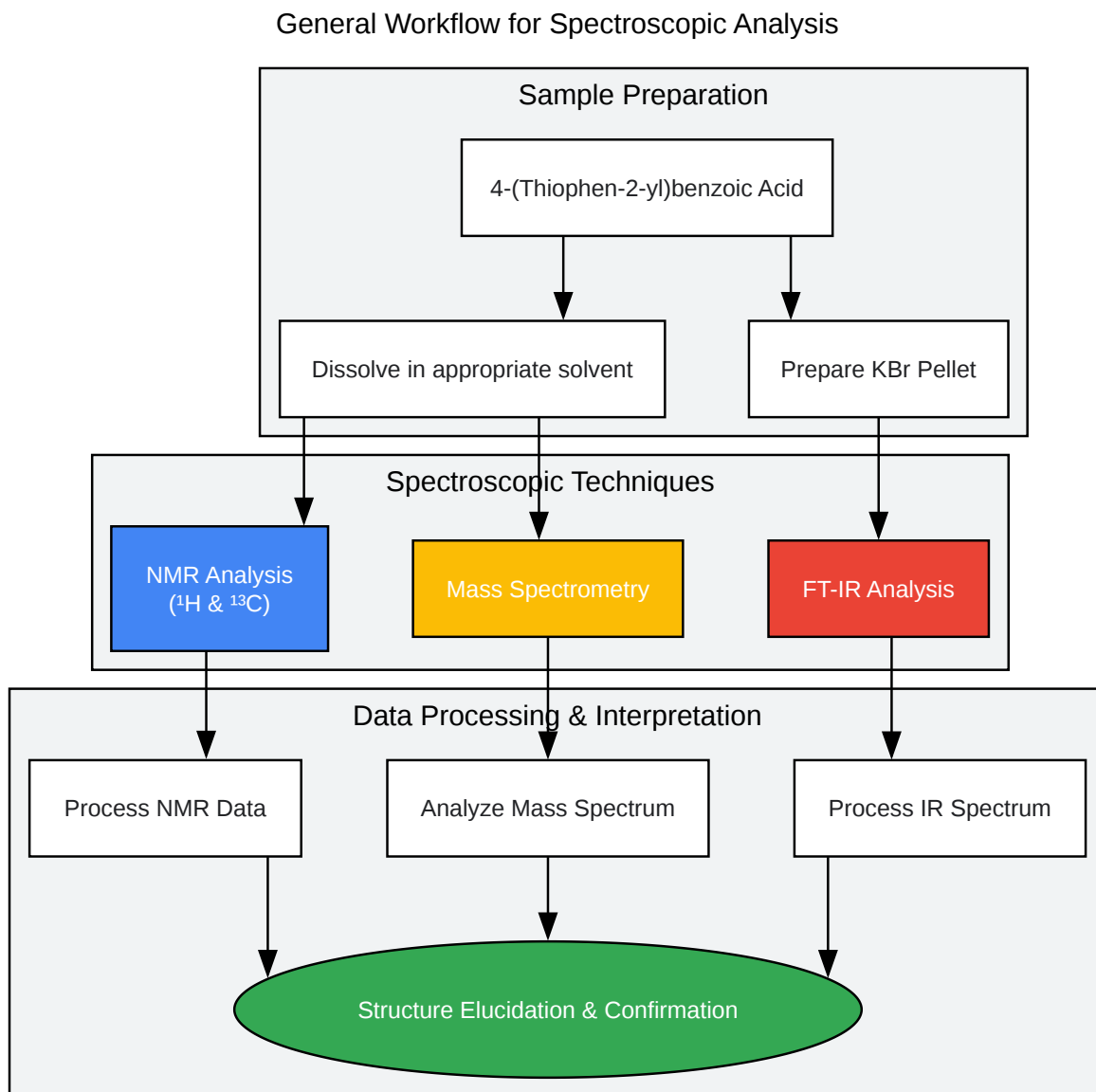
FT-IR spectra of solid samples like **4-(Thiophen-2-yl)benzoic acid** are often obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, with electrospray ionization (ESI) being common for this type of molecule. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL) and then introduced into the mass spectrometer. The instrument analyzes the mass-to-charge ratio of the resulting ions, providing the molecular weight and fragmentation pattern of the compound.

## Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-(Thiophen-2-yl)benzoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. 4-(Thiophen-2-yl)benzoic acid | C<sub>11</sub>H<sub>8</sub>O<sub>2</sub>S | CID 736498 - PubChem [pubchem.ncbi.nlm.nih.gov]
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